molecular formula C10H10O3 B078080 cis-2-Methoxycinnamic acid CAS No. 14737-91-8

cis-2-Methoxycinnamic acid

Cat. No.: B078080
CAS No.: 14737-91-8
M. Wt: 178.18 g/mol
InChI Key: FEGVSPGUHMGGBO-SREVYHEPSA-N
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Description

cis-2-Methoxycinnamic acid: is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a methoxy group at the ortho position of the phenyl ring and a cis configuration of the double bond. This compound is found in essential oils extracted from plants such as Cinnamomum cassia .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-2-Methoxycinnamic acid can be synthesized through various methods. One common approach involves the photoisomerization of trans-2-methoxycinnamic acid . This process typically requires ultraviolet light to induce the isomerization reaction.

Industrial Production Methods: In industrial settings, this compound is often produced by extracting essential oils from Cinnamomum cassia . The essential oil is then subjected to purification processes to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: cis-2-Methoxycinnamic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group into a hydroxyl group.

    Reduction: The double bond in the compound can be reduced to form a saturated derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-hydroxycinnamic acid.

    Reduction: Formation of 2-methoxyphenylpropanoic acid.

    Substitution: Formation of various substituted cinnamic acid derivatives.

Mechanism of Action

The mechanism of action of cis-2-Methoxycinnamic acid involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

(Z)-3-(2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGVSPGUHMGGBO-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871964
Record name (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14737-91-8
Record name cis-2-Methoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14737-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxycinnamic acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-o-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHOXYCINNAMIC ACID, (Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of cis-2-Methoxycinnamic acid in melanin production, and how does it compare to other components of Cinnamomum cassia essential oil (CC-EO)?

A1: Research indicates that, unlike cinnamaldehyde, another major component of CC-EO, [1] this compound did not exhibit tyrosinase inhibitory activity. [] Tyrosinase is a key enzyme in melanin production. This suggests that this compound might not directly contribute to the anti-melanogenic properties observed for CC-EO. (See: [] Cinnamomum cassia Essential Oil Inhibits α-MSH-Induced Melanin Production and Oxidative Stress in Murine B16 Melanoma Cells)

Q2: Has any research explored the structural characteristics of this compound?

A2: Yes, computational studies have investigated the conformational, structural, vibrational, electronic, and quantum chemical properties of this compound. [2] These studies provide valuable insights into the molecule's physical and chemical characteristics, which can inform further research into its potential applications. (See: [] Conformational, structural, vibrational, electronic and quantum chemical investigations of this compound)

Q3: What is the potential of Cinnamomum zeylanicum, a close relative of Cinnamomum cassia, as a source of bioactive compounds like this compound?

A3: Research shows that Cinnamomum zeylanicum contains a diverse range of bioactive phytochemical compounds, including trans-2-Hydroxycinnamic acid methyl ester, which is structurally similar to this compound. [3] This suggests that Cinnamomum zeylanicum could be a potential source of this compound or related compounds with potential biological activities. Further investigation is needed to confirm the presence and concentration of this compound in Cinnamomum zeylanicum.(See: [] Evaluation of Antifungal and Antibacterial Activity and Analysis of Bioactive Phytochemical Compounds of Cinnamomum Zeylanicum (Cinnamon Bark) using Gas Chromatography-Mass Spectrometry)

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